Vialinin A

Übersicht

Beschreibung

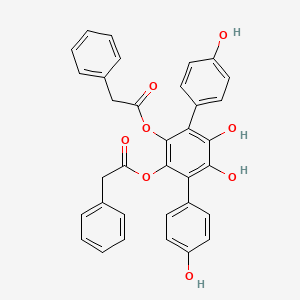

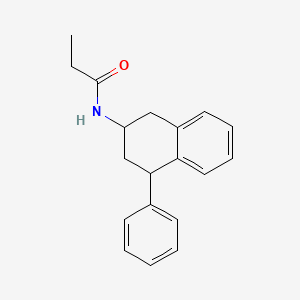

Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .

Synthesis Analysis

Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .Molecular Structure Analysis

The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .Chemical Reactions Analysis

Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .Physical And Chemical Properties Analysis

Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .Wissenschaftliche Forschungsanwendungen

Application in Neurology

Vialinin A has been found to alleviate oxidative stress and neuronal injuries after ischemic stroke .

Method of Application

In the study, mouse ischemic stroke was conducted by MCAO surgery. Vialinin A was administered via lateral ventricular injection at a dose of 2 mg/kg after reperfusion .

Results

Administration of Vialinin A alleviated cerebral ischemia‒reperfusion injury-induced neurological deficits and neuronal apoptosis . This suggests that Vialinin A could be a potential therapeutic candidate for ischemic stroke .

Application in Oncology and Inflammation

Vialinin A, isolated from Thelephora fungi, has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) .

Method of Application

The interaction of Vialinin A with USP4 was investigated by molecular modeling .

Results

Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product . A series of p-terphenyl compounds were tested as potential USP4 binders, and 11 compounds presented a satisfactory USP4 binding capacity .

Application in Immunology

Vialinin A, isolated from the Chinese mushroom Thelephora vialis, exhibits more effective anti-inflammatory activity than the widely used immunosuppressive drug tacrolimus (FK506) .

Method of Application

The target molecule of Vialinin A was identified using a beads-probe method .

Results

The study showed that ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT) is a target molecule of Vialinin A . Vialinin A inhibited USP5/IsoT, which suggests its potential as an anti-inflammatory agent .

Application in Angiogenesis

Vialinin A has been studied for its effects on angiogenesis .

Method of Application

Growth-arrested HUVECs were treated for 18 hours with VEGF (10 ng/mL) in 0.5% serum containing ECM without ECGS and with the indicated concentration of Vialinin A .

Application in Inflammation and Cancer

Vialinin A, isolated from Thelephora fungi, has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) .

Method of Application

The interaction of Vialinin A with USP4 was investigated by molecular modeling .

Results

Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product . A series of p-terphenyl compounds were tested as potential USP4 binders, and 11 compounds presented a satisfactory USP4 binding capacity .

Application in Mast Cell Degranulation

Vialinin A has been found to inhibit mast cell degranulation .

Method of Application

The method of application is not explicitly mentioned in the source .

Zukünftige Richtungen

Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .

Eigenschaften

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vialinin A | |

CAS RN |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)